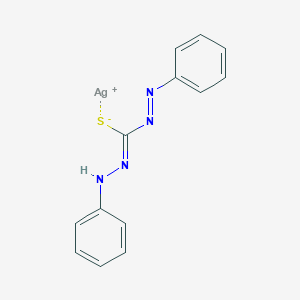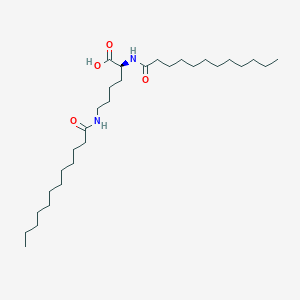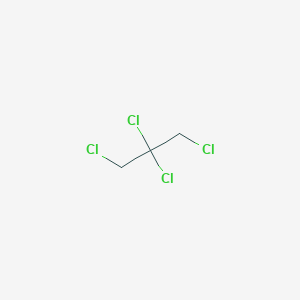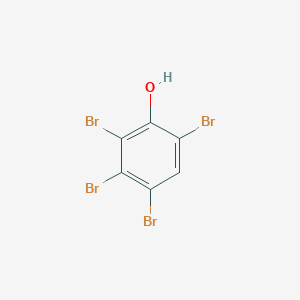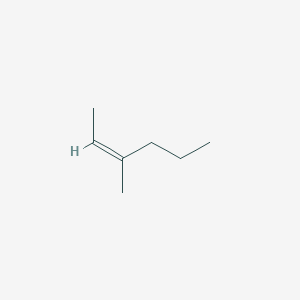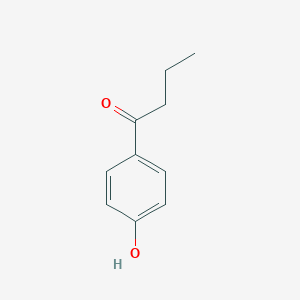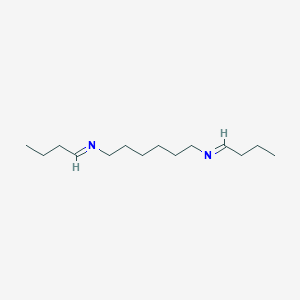
1,6-Hexanediamine, N,N'-dibutylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediamine, N,N'-dibutylidene- is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a symmetrical diamine that is commonly used as a building block for various polymers and resins. The chemical formula of 1,6-Hexanediamine, N,N'-dibutylidene- is C14H30N2, and its molecular weight is 226.41 g/mol.
Mecanismo De Acción
The mechanism of action of 1,6-Hexanediamine, N,N'-dibutylidene- is not well understood. However, it is known to act as a crosslinking agent for various polymers and resins. It reacts with functional groups such as carboxylic acids, epoxides, and isocyanates to form covalent bonds, which results in the formation of a three-dimensional network.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,6-Hexanediamine, N,N'-dibutylidene-. However, it has been reported to be toxic to humans and animals. Exposure to the compound can cause irritation to the skin, eyes, and respiratory system. It can also cause neurological effects such as numbness, tingling, and weakness in the limbs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,6-Hexanediamine, N,N'-dibutylidene- in lab experiments is its ability to act as a crosslinking agent for various polymers and resins. This property makes it a useful tool for the synthesis of new materials with unique properties. However, the toxicity of the compound can be a limitation, and caution must be taken when handling it.
Direcciones Futuras
There are several future directions for the use of 1,6-Hexanediamine, N,N'-dibutylidene- in scientific research. One of the directions is the development of new materials with unique properties for various applications such as coatings, adhesives, and composites. Another direction is the investigation of the toxicity of the compound and the development of safer alternatives for its use in lab experiments.
Conclusion:
In conclusion, 1,6-Hexanediamine, N,N'-dibutylidene- is a chemical compound that has been widely used in scientific research applications due to its unique properties. It is a common building block for various polymers and resins and has been used in various applications such as coatings, adhesives, and composites. However, caution must be taken when handling the compound due to its toxicity. There are several future directions for the use of the compound in scientific research, including the development of new materials and the investigation of its toxicity.
Métodos De Síntesis
The synthesis of 1,6-Hexanediamine, N,N'-dibutylidene- can be achieved through various methods. One of the most common methods is the reaction of 1,6-hexanediamine with dibutyl maleate in the presence of a catalyst such as palladium on carbon. The reaction takes place at a temperature of around 100-120°C, and the product is obtained after purification through distillation.
Aplicaciones Científicas De Investigación
1,6-Hexanediamine, N,N'-dibutylidene- has been widely used in scientific research applications due to its unique properties. It is a common building block for various polymers and resins such as polyamides, polyurethanes, and epoxy resins. These materials have been used in various applications such as coatings, adhesives, and composites.
Propiedades
Número CAS |
1002-91-1 |
|---|---|
Nombre del producto |
1,6-Hexanediamine, N,N'-dibutylidene- |
Fórmula molecular |
C14H28N2 |
Peso molecular |
224.39 g/mol |
Nombre IUPAC |
N-[6-(butylideneamino)hexyl]butan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
Clave InChI |
BXVWDQVTNGDHOK-UHFFFAOYSA-N |
SMILES |
CCCC=NCCCCCCN=CCCC |
SMILES canónico |
CCCC=NCCCCCCN=CCCC |
Otros números CAS |
1002-91-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



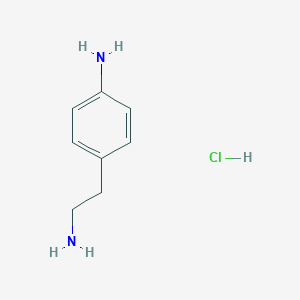
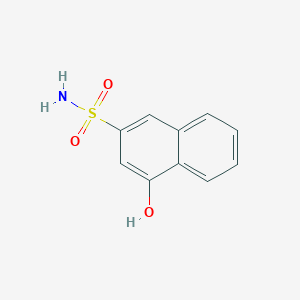

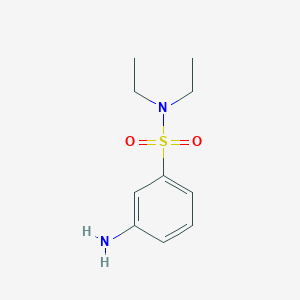

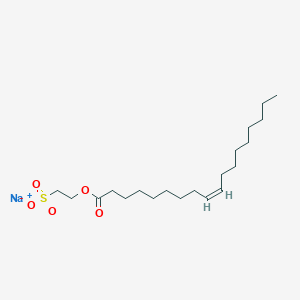
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
